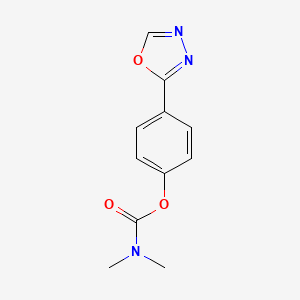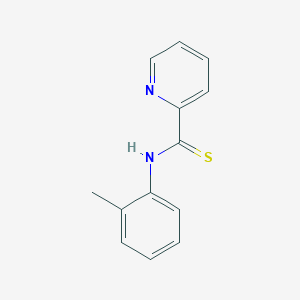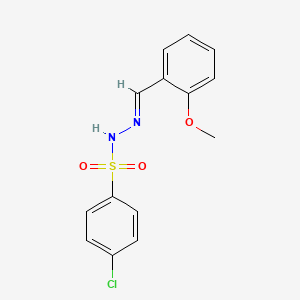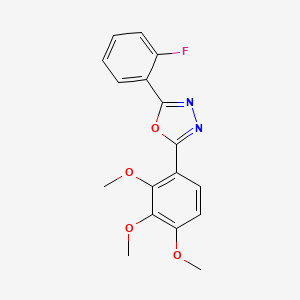
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-915 and is a potent antagonist of the G protein-coupled receptor 39 (GPR39).
科学的研究の応用
TAK-915 has been extensively studied for its potential applications in various fields such as neuroscience, gastroenterology, endocrinology, and oncology. In neuroscience, TAK-915 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and cognition. In gastroenterology, TAK-915 has been studied for its potential role in regulating gastric acid secretion and motility. In endocrinology, TAK-915 has been shown to regulate insulin secretion and glucose homeostasis. In oncology, TAK-915 has been studied for its potential role in inhibiting tumor growth and metastasis.
作用機序
TAK-915 is a potent antagonist of GPR39, which is a receptor that is widely expressed in various tissues including the brain, gastrointestinal tract, and pancreas. GPR39 has been shown to play a role in the regulation of various physiological processes such as gastric acid secretion, insulin secretion, and glucose homeostasis. TAK-915 binds to GPR39 and inhibits its activation, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
TAK-915 has been shown to have various biochemical and physiological effects depending on the tissue and cell type. In the brain, TAK-915 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and cognition. In the gastrointestinal tract, TAK-915 has been shown to regulate gastric acid secretion and motility. In the pancreas, TAK-915 has been shown to regulate insulin secretion and glucose homeostasis. In cancer cells, TAK-915 has been shown to inhibit cell proliferation and induce apoptosis.
実験室実験の利点と制限
TAK-915 has several advantages for lab experiments. It is a potent and selective antagonist of GPR39, which makes it an ideal tool for studying the physiological and pathological roles of GPR39. TAK-915 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-915 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. Additionally, TAK-915 has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of TAK-915. First, further studies are needed to fully elucidate the physiological and pathological roles of GPR39 and the potential therapeutic applications of TAK-915 in various diseases. Second, the development of more potent and selective GPR39 antagonists may provide new tools for studying the functions of GPR39. Third, the evaluation of the long-term safety and toxicity of TAK-915 is necessary for its potential clinical development. Fourth, the investigation of the potential synergistic effects of TAK-915 with other drugs may provide new therapeutic opportunities. Finally, the development of novel delivery systems for TAK-915 may improve its solubility and bioavailability, which may enhance its potential clinical applications.
Conclusion:
In conclusion, TAK-915 is a promising compound that has potential applications in various fields such as neuroscience, gastroenterology, endocrinology, and oncology. Its potent and selective antagonism of GPR39 makes it an ideal tool for studying the physiological and pathological roles of GPR39. Further studies are needed to fully elucidate the potential therapeutic applications of TAK-915 and its long-term safety and toxicity.
合成法
The synthesis of TAK-915 involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at a low temperature. The resulting product is then purified by column chromatography to obtain TAK-915 in high yield and purity.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h5-8H,1-4,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDWVHYKKRWTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)

![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)


![4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5794007.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)